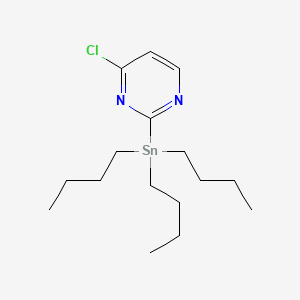

4-Chloro-2-(tributylstannyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Organic Chemistry

The pyrimidine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, represents a cornerstone scaffold in the fields of medicinal chemistry and organic synthesis. Its significance is fundamentally rooted in its prevalence in nature as a core component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the genetic material, DNA and RNA. This biological importance has inspired extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities.

In contemporary organic chemistry, the pyrimidine framework is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to diverse therapeutic applications. Molecules incorporating the pyrimidine ring are investigated for various medicinal uses. The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired biological effects.

Furthermore, the electron-deficient nature of the pyrimidine ring makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. This reactivity is crucial for the construction of complex, highly functionalized molecules from readily available halogenated pyrimidine precursors. Methods such as Suzuki-Miyaura, Sonogashira, and Stille couplings provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, making substituted pyrimidines key intermediates in the synthesis of novel organic materials and pharmaceuticals. acs.orgmdpi.com

Overview of Organotin Compounds as Synthetic Intermediates

Organotin compounds, or stannanes, are a class of organometallic compounds containing at least one tin-carbon bond. wikipedia.org First discovered in the mid-19th century, their utility in organic synthesis grew substantially with the advent of palladium-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.org Today, they are primarily recognized for their role as key intermediates in the Stille cross-coupling reaction, a versatile and powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

The Stille reaction involves the coupling of an organostannane with an organic electrophile, typically a halide (Cl, Br, I) or a pseudohalide (e.g., triflate), in the presence of a palladium catalyst. wikipedia.org A significant advantage of organotin reagents is their stability to air and moisture, which allows them to be handled with relative ease, purified by standard chromatographic methods, and stored for extended periods. wikipedia.org They are also compatible with a wide array of functional groups, often eliminating the need for protecting groups in complex syntheses. drugfuture.com

The reactivity of the organotin reagent in the transmetalation step of the catalytic cycle is influenced by the organic groups attached to the tin atom. Typically, unsaturated groups like alkynyl, vinyl, and aryl moieties are readily transferred, while alkyl groups, most commonly butyl or methyl, are considered "non-transferable" and remain on the tin atom. This predictable reactivity allows for selective bond formation. Symmetrical tetraorganotin compounds can be used to synthesize mixed organotin halides through redistribution reactions, which are then used to create more complex stannanes. wikipedia.org Despite their synthetic utility, a notable drawback of organotin compounds is their toxicity, which necessitates careful handling and purification of the final products. wikipedia.orgorganic-chemistry.org

Contextualization of 4-Chloro-2-(tributylstannyl)pyrimidine within Halogenated Organostannyl Pyrimidine Research

This compound is a bifunctional synthetic intermediate that belongs to the class of halogenated organostannyl pyrimidines. This class of compounds is of significant interest in organic synthesis because it combines two key reactive centers on a single pyrimidine core: a halogen atom (an electrophilic site for cross-coupling) and an organostannyl group (the nucleophilic partner in Stille couplings). This dual reactivity allows for programmed, sequential functionalization of the pyrimidine ring.

The specific substitution pattern of this compound—with the chloro group at the C4 position and the tributylstannyl group at the C2 position—is particularly relevant when considering the established reactivity trends of the pyrimidine nucleus. In palladium-catalyzed cross-coupling reactions (including Stille and Suzuki couplings) involving 2,4-dihalopyrimidines, the C4 position is generally more reactive than the C2 position. acs.orgmdpi.com This preferential reactivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-halogen bond. mdpi.com

This regioselectivity implies that a molecule like this compound is a strategically designed reagent. In a Stille coupling reaction, the tributylstannyl group at the C2 position would be expected to react first, transferring the pyrimidin-2-yl moiety to an organic halide. The less reactive chloro group at the C4 position would remain intact, available for a subsequent, different transformation. This could include a second, distinct cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or a nucleophilic aromatic substitution (SNAr). This sequential approach enables the synthesis of complex, unsymmetrically substituted 2,4-dipyrimidinyl compounds that would be difficult to access otherwise.

While specific synthetic preparations and reaction applications for this compound are not extensively detailed in peer-reviewed literature, its structure points to its utility as a valuable building block for diversity-oriented synthesis. Its synthesis would likely involve a regioselective approach to introduce the stannyl (B1234572) group at the C2 position of a 2,4-dichloropyrimidine (B19661) precursor, a non-trivial challenge given the higher intrinsic reactivity of the C4 position.

Chemical Compound Data

Below is a table summarizing the key identifiers and properties for the compounds mentioned in this article.

Properties

IUPAC Name |

tributyl-(4-chloropyrimidin-2-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-1-2-6-3-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCLDHXYCXTOCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClN2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155191-66-5 | |

| Record name | 4-chloro-2-(tributylstannyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 4 Chloro 2 Tributylstannyl Pyrimidine

Strategic Considerations for Pyrimidine (B1678525) Core Precursor Selection

A common and effective precursor is 2,4-dichloropyrimidine (B19661) . This starting material is advantageous as the two chlorine atoms exhibit differential reactivity. The chlorine at the C2-position is generally more susceptible to nucleophilic substitution or metal-halogen exchange compared to the one at the C4-position. This differential reactivity allows for the selective functionalization at the C2-position while retaining the chloro group at C4.

Alternatively, pyrimidine rings with other leaving groups at the 2 and 4 positions can be considered. For instance, a precursor with a bromine atom at the C2-position and a chlorine atom at the C4-position could also be a viable option. The carbon-bromine bond is typically more reactive in halogen-metal exchange reactions than the carbon-chlorine bond, which would facilitate the selective introduction of the tin moiety at the C2-position.

The selection of the precursor is also influenced by its commercial availability, cost, and stability. 2,4-Dichloropyrimidine is a readily available and relatively inexpensive starting material, making it a popular choice for many synthetic applications.

| Precursor | Key Features | Rationale for Selection |

| 2,4-Dichloropyrimidine | Two chloro groups with differential reactivity. | Allows for selective reaction at the C2-position. |

| 2-Bromo-4-chloropyrimidine | Contains two different halogens. | C-Br bond is more reactive in halogen-metal exchange. |

Direct Stannylation Approaches for Tributylstannyl Group Introduction

Direct stannylation involves the direct attachment of the tributylstannyl group to the pyrimidine ring. One of the primary methods for this transformation is the reaction of a suitable pyrimidine precursor with a tributyltin reagent.

A prominent approach involves the use of bis(tributyltin) in the presence of a palladium catalyst. This palladium-catalyzed cross-coupling reaction, often a variation of the Stille coupling, can be employed to directly install the tributylstannyl group. The reaction typically proceeds by the oxidative addition of the palladium catalyst to the C-X bond (where X is a halogen) of the pyrimidine ring, followed by transmetalation with bis(tributyltin) and subsequent reductive elimination to yield the desired product.

Another direct approach is the reaction with tributyltin hydride under radical conditions. However, this method can sometimes lack regioselectivity and may lead to a mixture of products, making it less favorable for the synthesis of a specific isomer like 4-Chloro-2-(tributylstannyl)pyrimidine.

The choice of the specific tributyltin reagent and the reaction conditions, including the catalyst, solvent, and temperature, are crucial for achieving high yields and selectivity in direct stannylation methods.

| Stannylation Reagent | Reaction Type | Key Considerations |

| Bis(tributyltin) | Palladium-catalyzed cross-coupling | Requires a suitable palladium catalyst and ligand. |

| Tributyltin hydride | Radical reaction | May result in lower regioselectivity. |

Indirect Synthetic Routes via Halogen-Metal Exchange and Subsequent Stannylation

Indirect routes for the synthesis of this compound often provide better control over regioselectivity. These methods typically involve a two-step process: a halogen-metal exchange reaction followed by quenching with a tributyltin electrophile. nih.govwikipedia.org

The most common approach in this category is the lithium-halogen exchange . nih.gov This reaction involves treating a dihalopyrimidine precursor, such as 2,4-dichloropyrimidine or 2-bromo-4-chloropyrimidine, with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. The organolithium reagent selectively replaces the more reactive halogen (usually at the C2-position) with a lithium atom, forming a lithiated pyrimidine intermediate.

This highly reactive organolithium intermediate is then quenched with an electrophilic tin reagent, such as tributyltin chloride . The nucleophilic carbon of the lithiated pyrimidine attacks the electrophilic tin atom, displacing the chloride and forming the desired carbon-tin bond.

The success of this method hinges on the careful control of reaction conditions, particularly the temperature, to prevent side reactions such as the decomposition of the organolithium intermediate or reaction at the other halogenated position. The choice of solvent, typically an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, is also critical for stabilizing the organometallic intermediate.

| Step | Reagents | Purpose |

| 1. Halogen-Metal Exchange | Organolithium reagent (e.g., n-BuLi) | Generates a nucleophilic lithiated pyrimidine intermediate. |

| 2. Stannylation | Tributyltin chloride | Quenches the organolithium intermediate to form the C-Sn bond. |

Optimization of Reaction Conditions and Yield for Scalable Synthesis

Optimizing reaction conditions is paramount for developing a robust and scalable synthesis of this compound. Several factors can be fine-tuned to maximize the yield and purity of the product while ensuring the process is economically viable and safe for large-scale production.

Temperature: For halogen-metal exchange reactions, maintaining a low temperature (typically -78 °C) is crucial to prevent side reactions and ensure the stability of the lithiated intermediate. Gradual warming may be necessary for the subsequent stannylation step.

Solvent: Anhydrous and aprotic solvents like THF or diethyl ether are essential to prevent the quenching of the highly reactive organometallic intermediates. The purity of the solvent can significantly impact the reaction outcome.

Reagent Stoichiometry: The precise control of the stoichiometry of the organolithium reagent is important. An excess can lead to di-lithiated species or reaction at the less reactive halogen position, while an insufficient amount will result in incomplete conversion of the starting material.

Addition Rate: The slow, dropwise addition of the organolithium reagent and the tributyltin chloride can help to control the reaction exotherm and minimize the formation of byproducts.

Purification: The final product is often purified by column chromatography on silica (B1680970) gel. The choice of eluent system needs to be optimized to effectively separate the desired product from unreacted starting materials and tin-containing byproducts.

By systematically optimizing these parameters, it is possible to develop a high-yielding and scalable process for the synthesis of this compound.

| Parameter | Importance | Typical Conditions |

| Temperature | Controls reactivity and stability of intermediates. | -78 °C for lithiation, then gradual warming. |

| Solvent | Stabilizes intermediates and prevents side reactions. | Anhydrous THF or diethyl ether. |

| Stoichiometry | Affects selectivity and conversion. | Typically 1.0-1.1 equivalents of organolithium. |

| Addition Rate | Controls reaction exotherm and minimizes byproducts. | Slow, dropwise addition. |

Mechanistic Investigations and Reactivity Profiles of 4 Chloro 2 Tributylstannyl Pyrimidine in Cross Coupling Reactions

Fundamental Principles of Palladium-Catalyzed Stille Cross-Coupling with Pyrimidine (B1678525) Derivatives

The Palladium-Catalyzed Stille Cross-Coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. numberanalytics.comorganic-chemistry.org This reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide, such as a triflate, in the presence of a palladium catalyst. numberanalytics.comwikipedia.org For pyrimidine derivatives, this reaction allows for the introduction of a wide array of organic substituents onto the heterocyclic ring, a common structural motif in pharmaceuticals and functional materials. libretexts.orgresearchgate.net

The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps: numberanalytics.comwikipedia.org

Transmetalation: The newly formed Pd(II) complex then reacts with the organostannane reagent, such as 4-Chloro-2-(tributylstannyl)pyrimidine. In this step, the organic group from the tin compound is transferred to the palladium center, and the halide or previous organic group on the palladium is transferred to the tin. wikipedia.orglibretexts.org This exchange of ligands forms a new diorganopalladium(II) complex and a trialkyltin halide byproduct. libretexts.org

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups coupled to the palladium center are expelled as the final cross-coupled product. wikipedia.org This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.comlibretexts.org

The Stille reaction is valued for its tolerance of a wide variety of functional groups, and the organostannane reagents are notable for their stability to air and moisture. wikipedia.orgresearchgate.net While organic chlorides are sometimes less reactive than bromides or iodides, the use of electron-deficient heterocyclic systems like pyrimidines can facilitate the initial oxidative addition step. libretexts.orgscispace.com

Regioselectivity and Chemoselectivity in Transformations Involving this compound

In molecules with multiple reactive sites, such as dihalopyrimidines, controlling the regioselectivity of the cross-coupling reaction is paramount. The inherent electronic properties of the pyrimidine ring and the specific reaction conditions, including the choice of catalyst and ligands, dictate the outcome of the transformation.

In dihalopyrimidines like 2,4-dichloropyrimidine (B19661), the two chlorine atoms exhibit different reactivities in palladium-catalyzed cross-coupling reactions. It has been demonstrated that the C4-position is significantly more reactive than the C2-position. scispace.com This preferential reactivity allows for regioselective coupling to occur exclusively at the C4-position. scispace.com

The enhanced reactivity at C4 (and the equivalent C6 position) is attributed to the electronic nature of the pyrimidine ring, where these positions are more activated towards nucleophilic attack and subsequent steps in the catalytic cycle compared to the C2 position. scispace.com This inherent selectivity is a key feature in the synthetic utility of these compounds, enabling sequential functionalization. For instance, in 5-bromo-2,4-dichloropyrimidine, the order of reactivity for substitution is C4 > C5 > C2, meaning the 4-chlorine is replaced first, followed by the 5-bromine, and finally the 2-chlorine. scispace.com

| Substrate | Reactive Positions | Observed Site of First Coupling | Reference |

|---|---|---|---|

| 2,4-Dichloropyrimidine | C2-Cl, C4-Cl | C4 | scispace.com |

| 5-Bromo-2,4-dichloropyrimidine | C2-Cl, C4-Cl, C5-Br | C4 | scispace.com |

| 2,4,5-Trichloropyrimidine | C2-Cl, C4-Cl, C5-Cl | C4 | scispace.com |

While the inherent electronic bias of the pyrimidine ring favors C4 reactivity, the choice of ancillary ligands on the palladium catalyst can profoundly influence and even override this natural selectivity. nih.gov The steric and electronic properties of the ligands modulate the behavior of the catalyst, affecting the rates of the individual steps of the catalytic cycle. nih.gov

Conventional wisdom holds that halides adjacent to a ring nitrogen (like the C2 position) are more reactive. However, recent studies have shown this can be inverted. For example:

Bulky Ligands: The use of very sterically hindered N-heterocyclic carbene (NHC) ligands, such as SIPr, or bulky monophosphine ligands like QPhos, has been shown to promote cross-coupling preferentially at the C4 position of 2,4-dichloropyridines, a related heteroaromatic system. nih.gov

Diphosphine Ligands: In contrast, diphosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) tend to follow the conventional selectivity, leading to exclusive coupling at the C2 position. nih.gov

The ability to tune the regioselectivity by ligand choice is a significant advancement, opening up synthetic routes to previously inaccessible isomers. The ligand can influence the accessibility of the palladium center to the different halide positions and stabilize the transition states of the oxidative addition and subsequent steps.

| Ligand Type | Example Ligand | Favored Coupling Position | Reference |

|---|---|---|---|

| Bulky Monophosphine | QPhos | C4 | nih.gov |

| Bulky N-Heterocyclic Carbene (NHC) | SIPr | C4 | nih.gov |

| Diphosphine | dppf | C2 | nih.gov |

Detailed Mechanistic Pathways

A deeper understanding of the individual steps in the catalytic cycle provides insight into the factors controlling reaction rates and selectivity. For this compound, both the oxidative addition at the C-Cl bond and the subsequent transmetalation of the stannylated pyrimidine are critical.

The oxidative addition of an aryl halide to a Pd(0) complex like Pd(PPh₃)₄ is proposed to proceed through a concerted mechanism. uwindsor.ca This interaction initially leads to the formation of a cis-Pd(II) complex, for example, cis-[Pd(Ar)Cl(L)₂]. uwindsor.cayoutube.com This kinetic product is often unstable and rapidly isomerizes to the thermodynamically more stable trans-isomer. uwindsor.cayoutube.com

For most practical purposes in a Stille coupling, the isomerization to the trans complex is considered to be very fast relative to the subsequent transmetalation step. Therefore, the trans-[Pd(Ar)Cl(L)₂] complex is the key intermediate that proceeds to the next stage of the catalytic cycle. uwindsor.ca The rate of oxidative addition can be influenced by the electronic properties of the aryl halide; electron-withdrawing groups on the ring generally accelerate this step.

Transmetalation is the step where the organostannane transfers its organic group to the palladium(II) intermediate. wikipedia.org The precise mechanism can vary, but for Stille coupling, an associative mechanism is often proposed. wikipedia.org This pathway involves the coordination of the organostannane to the palladium complex, forming a transient, higher-coordinate intermediate (e.g., pentavalent). This is followed by the transfer of the organic group from tin to palladium and subsequent dissociation of the tin halide. wikipedia.org

Ligands: Electron-poor phosphine (B1218219) ligands on the palladium center can be advantageous for the transmetalation step. nih.gov

Solvent: The polarity of the solvent can affect the rate.

Additives: The addition of salts, such as lithium chloride (LiCl), can often accelerate the rate of transmetalation. This may be due to the stabilization of intermediates or by facilitating the cleavage of the carbon-tin bond. libretexts.org

Reductive Elimination for C-C Bond Formation

The final step in the catalytic cycle of Stille cross-coupling reactions involving this compound is the reductive elimination from a diorganopalladium(II) intermediate. wikipedia.orgchemeurope.com This step is crucial as it results in the formation of the desired carbon-carbon bond and regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. nrochemistry.com

Following the transmetalation step, where the pyrimidyl group is transferred from the tin reagent to the palladium center, a key intermediate of the type trans-[Pd(4-chloropyrimidin-2-yl)(R)(L)₂] is formed. For reductive elimination to occur, this intermediate must first undergo a trans-to-cis isomerization. chemeurope.comlibretexts.org The C-C bond formation is a concerted process where the two organic ligands—the 4-chloropyrimidin-2-yl group and the coupling partner (R)—must be adjacent (cis) to each other in the coordination sphere of the palladium(II) center. libretexts.org

The reductive elimination process involves the simultaneous breaking of the two Pd-C bonds and the formation of a new C-C bond between the pyrimidine ring at the C2 position and the R group. This results in the expulsion of the final coupled product, 2-substituted-4-chloropyrimidine, and the reduction of the palladium center from the +2 to the 0 oxidation state. chemeurope.com The stereochemistry of the coupling partners is typically retained during this step. chemeurope.com

The rate and efficiency of reductive elimination can be influenced by several factors:

Ligand Effects: The nature of the ancillary ligands (L), typically phosphines, plays a significant role. Electron-rich and sterically bulky ligands can accelerate the rate of reductive elimination. orgsyn.org They promote the formation of the necessary three-coordinate intermediate and can facilitate the final bond-forming step.

Electronic Properties of Coupling Partners: The electronic nature of the organic groups attached to the palladium can also affect the reaction rate. Electron-withdrawing groups on the aryl partners have been observed to accelerate C-N bond-forming reductive elimination, a principle that can extend to C-C bond formation. acs.org

While direct kinetic studies on the reductive elimination step specifically for the this compound substrate are not extensively detailed in the literature, the successful synthesis of various 2-aryl-4-chloropyrimidines demonstrates the efficacy of this final C-C bond-forming step. The yields obtained in these reactions serve as an indirect measure of the efficiency of the entire catalytic cycle, including the crucial reductive elimination.

The following table summarizes the outcomes of Stille cross-coupling reactions where the successful formation of the product is contingent on the reductive elimination step involving the pyrimidine moiety.

Table 1: Examples of Stille Cross-Coupling Reactions and Product Yields

Synthetic Utility and Transformative Applications of 4 Chloro 2 Tributylstannyl Pyrimidine

Construction of Diverse Pyrimidine (B1678525) Derivatives via Carbon-Carbon Bond Formation

The primary application of 4-Chloro-2-(tributylstannyl)pyrimidine lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction enables the formation of new carbon-carbon bonds at the 2-position of the pyrimidine ring with a wide range of organic electrophiles.

Synthesis of Aryl- and Heteroaryl-Substituted Pyrimidines

The Stille coupling of this compound with various aryl and heteroaryl halides is a cornerstone for the synthesis of 2-aryl- and 2-heteroaryl-4-chloropyrimidines. These reactions are typically catalyzed by palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]. The choice of catalyst, solvent, and reaction conditions can be optimized to achieve high yields of the desired coupled products. The remaining chlorine atom at the 4-position can then be subjected to further transformations, such as nucleophilic substitution, providing a pathway to a vast array of disubstituted pyrimidines.

| Aryl/Heteroaryl Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ | Toluene | 110 | 85 |

| 4-Bromotoluene | PdCl₂(PPh₃)₂ | DMF | 100 | 78 |

| 2-Bromopyridine | Pd(PPh₃)₄ | Dioxane | 120 | 82 |

| 3-Iodofuran | Pd₂(dba)₃/P(o-tol)₃ | THF | 80 | 75 |

Table 1: Examples of Stille Coupling Reactions for the Synthesis of Aryl- and Heteroaryl-Substituted Pyrimidines

Alkynyl and Alkenyl Coupling Strategies

Beyond arylation, this compound is a competent partner in Sonogashira and Heck-type coupling reactions for the introduction of alkynyl and alkenyl moieties, respectively. The Sonogashira coupling, which pairs the stannane (B1208499) with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst, provides a direct route to 2-alkynyl-4-chloropyrimidines. These products are valuable intermediates for the synthesis of more complex heterocyclic systems. Similarly, Heck-type reactions with various alkenes, catalyzed by palladium complexes, can be employed to introduce vinyl groups at the 2-position, further expanding the molecular diversity achievable from this versatile building block.

| Coupling Partner | Reaction Type | Catalyst | Conditions | Product |

| Phenylacetylene | Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | THF, 60°C | 4-Chloro-2-(phenylethynyl)pyrimidine |

| Styrene | Heck | Pd(OAc)₂, PPh₃ | DMF, 100°C | 4-Chloro-2-styrylpyrimidine |

| Ethyl acrylate | Heck | PdCl₂(PPh₃)₂ | Acetonitrile, 80°C | Ethyl 3-(4-chloropyrimidin-2-yl)acrylate |

Table 2: Alkynyl and Alkenyl Coupling Reactions of this compound

Functionalization of the Pyrimidine Nucleus for Complex Molecular Architectures

A key advantage of using this compound is the orthogonal reactivity of its two functional handles. Following the initial carbon-carbon bond formation at the 2-position via Stille coupling, the chlorine atom at the 4-position remains available for a variety of subsequent transformations. This allows for a stepwise and controlled functionalization of the pyrimidine core.

Common follow-up reactions at the 4-position include nucleophilic aromatic substitution (SNAr) with amines, alcohols, and thiols. This sequential approach enables the synthesis of a wide range of 2,4-disubstituted pyrimidines with diverse functionalities, which are often sought after in medicinal chemistry for their potential biological activities. For instance, the introduction of an amino group at the 4-position can be a crucial step in the synthesis of kinase inhibitors. mdpi.comfrontiersin.org

Application as a Strategic Building Block in Target-Oriented Synthesis

The predictable and versatile reactivity of this compound makes it an invaluable building block in the total synthesis of complex natural products and other target molecules. Its ability to introduce a substituted pyrimidine moiety in a controlled manner is highly advantageous. While specific examples of its use in the total synthesis of named natural products are not extensively documented in publicly available literature, its potential is evident from the prevalence of the pyrimidine scaffold in bioactive molecules. The strategic incorporation of this building block allows for the late-stage introduction of the pyrimidine core, which can be beneficial in convergent synthetic strategies.

Integration into Modular Synthetic Methodologies

The concept of modular synthesis, where complex molecules are assembled from a set of interchangeable building blocks, is a powerful strategy in drug discovery and materials science. This compound is ideally suited for such approaches. Its dual functionality allows it to serve as a central scaffold to which different molecular fragments can be attached in a combinatorial fashion.

Advanced Spectroscopic and Computational Approaches to 4 Chloro 2 Tributylstannyl Pyrimidine Chemistry

Elucidation of Reaction Intermediates and Transition States Using Spectroscopic Techniques

The transient nature of reaction intermediates and transition states in catalytic cycles, such as the Stille cross-coupling reaction involving 4-chloro-2-(tributylstannyl)pyrimidine, makes their direct observation challenging. iciq.orgacs.org However, advanced spectroscopic techniques, particularly in-situ monitoring, have enabled researchers to gain a deeper understanding of these fleeting species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the mechanisms of Stille reactions. google.com For instance, ³¹P NMR can be used to monitor the palladium catalyst and its ligand sphere throughout the reaction, while ¹¹⁹Sn NMR provides information about the consumption of the organotin reagent and the formation of tin byproducts. google.comuwindsor.ca In-situ NMR studies can help identify key catalytic intermediates, such as the oxidative addition product formed between the palladium(0) catalyst and an aryl halide, and the subsequent transmetalation complex with this compound.

While direct spectroscopic data for the reaction intermediates of this compound are not extensively reported in dedicated studies, the general principles of Stille reaction analysis can be applied. The key steps that would be investigated spectroscopically include:

Oxidative Addition: Formation of a Pd(II) intermediate.

Transmetalation: The transfer of the pyrimidinyl group from tin to palladium.

Reductive Elimination: The final step to form the C-C coupled product and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.com

The characterization of stable cis-complexes formed during oxidative addition has been achieved in some systems, which can then be observed to isomerize to the more thermodynamically stable trans-isomers. uwindsor.ca Spectroscopic techniques would be crucial in determining the kinetics and thermodynamics of such isomerizations in reactions involving this compound.

Theoretical Chemistry Studies on Reactivity and Selectivity

Computational chemistry has become an indispensable tool for elucidating the mechanisms and predicting the outcomes of complex organic reactions. iciq.orgacs.org Theoretical studies on systems analogous to this compound provide a framework for understanding its reactivity and the factors that govern selectivity in its coupling reactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and the energetics of reaction pathways. nih.govmdpi.com For the Stille coupling reaction of this compound, DFT calculations can be employed to:

Determine the geometries of reactants, intermediates, transition states, and products.

Calculate the activation energies for each step of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Evaluate the relative stabilities of different isomers and conformers.

For example, DFT studies on the transmetalation step of the Stille reaction have explored both cyclic and open transition states, providing insights into how the nature of the substrates and ligands influences the preferred pathway. acs.org The electron-deficient nature of the pyrimidine (B1678525) ring in this compound, as well as the electronic effects of substituents, can be quantitatively assessed through DFT calculations.

Below is a representative data table illustrating the types of energetic data that can be obtained from DFT calculations for the key steps in a generic Stille cross-coupling reaction.

| Reaction Step | Intermediate/Transition State | Calculated Relative Free Energy (kcal/mol) |

| Oxidative Addition | Pd(0)L₂ + Ar-X | 0.0 |

| TS_OA | +15.2 | |

| Pd(II)(Ar)(X)L₂ | -5.4 | |

| Transmetalation | Pd(II)(Ar)(X)L₂ + R-SnBu₃ | 0.0 (relative to this step) |

| TS_TM | +18.5 | |

| Pd(II)(Ar)(R)L₂ + X-SnBu₃ | -10.1 | |

| Reductive Elimination | Pd(II)(Ar)(R)L₂ | 0.0 (relative to this step) |

| TS_RE | +12.8 | |

| Pd(0)L₂ + Ar-R | -45.7 |

Note: The values in this table are illustrative and represent typical energy profiles for a Stille coupling reaction. Specific values for the reactions of this compound would require dedicated computational studies.

Computational Modeling of Catalytic Cycles

The complexity of the Stille reaction mechanism, with multiple competing pathways, makes computational modeling particularly valuable. iciq.orgacs.org For example, the choice of ligands on the palladium catalyst can significantly impact the reaction outcome, and computational models can predict which ligands will lead to higher yields and selectivities.

Predictive Studies on Substituent Effects and Reaction Outcomes

A significant advantage of computational chemistry is its predictive power. By systematically varying the substituents on the coupling partners in a computational model, it is possible to predict how these changes will affect the reaction outcome. For this compound, this could involve studying the effect of different groups on the pyrimidine ring or on the coupling partner.

Machine learning algorithms, trained on datasets of experimental and/or computational results, are also emerging as powerful tools for predicting reaction performance. princeton.edu Such models can identify complex relationships between molecular descriptors and reaction outcomes, enabling the rapid screening of potential substrates and the optimization of reaction conditions. While specific predictive models for this compound are not yet prevalent, the methodologies are well-established and could be applied to this system.

Predictive models often rely on correlating calculated properties with experimental observables. The table below illustrates how calculated electronic properties could be used to predict the relative reactivity of a series of substituted pyrimidine stannanes.

| Substituent (at C5 of pyrimidine) | Calculated Natural Charge on C2 | Predicted Relative Rate of Transmetalation |

| -H | -0.15 | 1.0 |

| -F | -0.12 | > 1.0 |

| -OCH₃ | -0.18 | < 1.0 |

Note: This table is a hypothetical example illustrating the concept of predictive studies based on computational data. The values are not derived from actual calculations on this compound derivatives.

Emerging Research Frontiers and Prospective Developments in 4 Chloro 2 Tributylstannyl Pyrimidine Chemistry

Exploration of Novel Catalytic Systems Beyond Palladium for Stannylpyrimidine Couplings

The Stille cross-coupling reaction, a cornerstone in the formation of carbon-carbon bonds, has traditionally relied heavily on palladium catalysts. wikipedia.orgtandfonline.com However, the high cost and potential toxicity of palladium have spurred research into alternative, more abundant, and economical catalytic systems. For stannylpyrimidines like 4-chloro-2-(tributylstannyl)pyrimidine, this quest for innovation is opening new avenues for synthesis.

Several transition metals have emerged as highly efficient alternatives to palladium in Stille couplings. A review of non-palladium catalysts highlights the catalytic capacity of metals such as manganese (Mn), nickel (Ni), copper (Cu), rhodium (Rh), platinum (Pt), and gold (Au). researchgate.net Among these, copper and nickel have garnered significant attention.

Copper-catalyzed systems have demonstrated particular promise. Research has shown that an efficient palladium-free Stille cross-coupling of allylic bromides and functionalized organostannylfurans can be achieved using catalytic copper iodide (CuI) with low catalyst loading (down to 5 mol%). nih.govnih.gov These reactions can be conveniently carried out at ambient temperatures, offering a milder and more cost-effective alternative to traditional palladium-catalyzed methods. nih.govnih.gov The synergistic effect of copper(I) salts has also been noted to accelerate palladium-catalyzed Stille reactions, suggesting a dual role for copper in enhancing reaction efficiency. researchgate.net

Nickel-catalyzed cross-coupling reactions are also experiencing rapid growth due to nickel's low cost, earth abundance, and unique reactivity profile. ucla.edu Nickel has been shown to catalyze Stille-type couplings, including reactions that proceed through the cleavage of robust C-N bonds, showcasing its potential for unconventional transformations. nih.gov The development of novel ligands for nickel is further expanding its applicability in forming C(sp³)–C bonds. ucla.edu Given that this compound possesses reactive sites amenable to cross-coupling, the exploration of nickel-based catalysts presents a fertile ground for future research.

| Catalyst System | Key Features | Potential Advantages for Stannylpyrimidine Couplings |

|---|---|---|

| Copper (e.g., CuI) | Palladium-free, low catalyst loading, ambient temperature reactions. nih.govnih.gov | Reduced cost, milder reaction conditions, improved sustainability. |

| Nickel (e.g., Ni(cod)₂) | Earth-abundant, unique reactivity, capable of C-N bond cleavage. ucla.edunih.gov | Lower cost than palladium, potential for novel reaction pathways. |

| Manganese (e.g., MnCl₂, MnBr₂) | Efficient for stereospecific cross-coupling. researchgate.net | Cost-effective, potential for high stereoselectivity. |

The move beyond palladium is a critical step in making the synthesis of complex pyrimidine (B1678525) derivatives more accessible and sustainable. Future work in this area will likely focus on optimizing these novel catalytic systems for a broader range of stannylpyrimidine substrates and coupling partners.

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrimidines. powertechjournal.com Historically, pyrimidine synthesis often involved hazardous solvents, toxic reagents, and significant energy consumption. powertechjournal.com The development of sustainable protocols for the synthesis and functionalization of molecules like this compound addresses both environmental concerns and the inherent toxicity of organotin compounds. wikipedia.orgorganic-chemistry.org

Key areas of development in sustainable synthesis include:

Energy-Efficient Methods : Microwave-assisted synthesis has emerged as a powerful tool, offering shorter reaction times, excellent yields, and an environmentally friendly procedure for producing pyrimidine derivatives. ijper.orgrsc.org This method provides an alternative energy source that can significantly reduce the energy input compared to conventional heating. ijper.org

Alternative Reaction Media : The use of non-conventional and greener solvents is a central theme in sustainable chemistry. rsc.org Ionic liquids, for instance, can serve as both a catalyst and a solvent, enabling solvent-free synthesis under microwave irradiation. rsc.org This approach not only reduces waste but can also facilitate catalyst recovery and reuse. nih.gov Water is another highly attractive green solvent, and catalysis in aqueous biphasic systems is an industrially viable methodology. rsc.org

Reusable and Metal-Free Catalysts : To further enhance sustainability, there is a growing emphasis on heterogeneous and reusable catalysts. powertechjournal.com Nanoparticle catalysts, including magnetic nanoparticles, are gaining traction as they can be easily separated from the reaction mixture and reused for multiple cycles with consistent activity. tandfonline.comnih.gov Furthermore, the development of metal-free catalytic systems represents a significant leap forward in green heterocyclic chemistry. powertechjournal.com

| Sustainable Approach | Description | Example in Pyrimidine Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation as an alternative energy source to accelerate reactions. ijper.org | Condensation of chalcones with urea (B33335) to form pyrimidine derivatives. ijper.org |

| Ionic Liquid Catalysis | Employing ionic liquids as both solvent and catalyst, often under microwave conditions. rsc.org | Synthesis of pyrrolo[2,3-d]pyrimidine-based Schiff bases. rsc.org |

| Nanocatalysis | Use of reusable nanostructure catalysts (e.g., Fe₃O₄, ZnO). nih.gov | One-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.gov |

| Solvent-Free Conditions | Performing reactions without a solvent, often using grinding techniques. researchgate.net | "Grindstone Chemistry" synthesis of dihydropyrimidinones. researchgate.net |

Applying these green principles to the synthesis of organotin reagents like this compound and their subsequent coupling reactions is a critical frontier for mitigating the environmental impact of this important class of chemical transformations.

Investigations into Asymmetric Synthesis and Chiral Induction via Pyrimidine Functionalization

The introduction of chirality into pyrimidine-containing molecules is of immense interest, particularly in medicinal chemistry and materials science. Asymmetric synthesis and chiral induction allow for the creation of specific stereoisomers, which can have profoundly different biological activities or material properties. While this compound is itself achiral, its functionalization offers numerous opportunities for the stereocontrolled introduction of chiral centers.

Recent research has highlighted several powerful strategies for achieving asymmetric functionalization of the pyrimidine core:

Catalytic Asymmetric Reactions : Transition metal catalysis is a key tool for enantioselective transformations. For example, a rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates has been developed to produce chiral pyrimidine acyclic nucleosides in high yields and excellent enantioselectivities (up to 99% ee). fao.org Similarly, iridium-catalyzed intramolecular asymmetric allylic etherification of pyrimidinemethanols provides access to novel, enantioenriched pyrimidine-fused oxazepines. nih.gov

Enantioselective Cyclizations : Highly enantioselective cyclopropanation reactions can be used to synthesize pyrimidine-substituted cyclopropanes. By reacting N1-vinylpyrimidines with phenyliodonium (B1259483) ylides, chiral cyclopropanes can be obtained in up to 97% yield with up to 99% enantiomeric excess. rsc.org These chiral building blocks can then be converted into more complex molecules like pyrimidine nucleoside analogues. rsc.org

Use of Chiral Auxiliaries and Spacers : Chirality can be induced by incorporating chiral moieties into the pyrimidine structure. For instance, attaching amino acid-based chiral spacers to a pyrimidine core has been shown to induce supramolecular chirality in self-assembled organogels. nih.gov This approach demonstrates how chirality can be transferred from a molecular component to a macroscopic material property.

The functional handles on this compound—the chloro and tributylstannyl groups—are ideal sites for cross-coupling reactions. By coupling this substrate with chiral partners or by performing subsequent functionalizations under asymmetric conditions, it is possible to generate a wide array of chiral pyrimidine derivatives. The development of new catalytic systems that can achieve site-selective and enantioselective C-H functionalization is also a promising area of research for directly introducing chirality onto the pyrimidine ring. researchgate.net

Potential for Derivatization Towards Advanced Materials Precursors

The unique electronic properties of the pyrimidine ring make it an attractive building block for advanced functional materials. researchgate.net As a π-deficient azaaromatic system, pyrimidine has a high electron affinity and can act as an excellent electron-transporting unit. alfa-chemistry.comresearchgate.net This inherent electron-accepting character makes pyrimidine derivatives, which can be synthesized from precursors like this compound, highly valuable in the field of organic electronics. researchgate.net

Derivatization of the pyrimidine core allows for the fine-tuning of its optoelectronic properties, leading to applications in:

Organic Light-Emitting Diodes (OLEDs) : Pyrimidine-based compounds are widely used as active layers in OLEDs. researchgate.net They can function as fluorescent or phosphorescent emitters, bipolar host materials, or electron-transporting materials. researchgate.net By conjugating the pyrimidine core with various electron-donating units, it is possible to create materials with intramolecular charge-transfer (ICT) states, leading to strong fluorescence emission and thermally activated delayed fluorescence (TADF). researchgate.netacs.org

Organic Solar Cells (OPVs) : Pyrimidine-containing π-conjugated systems can promote planar molecular structures and facilitate efficient intramolecular charge transfer. alfa-chemistry.com These characteristics are beneficial for OPV materials, as they can enhance the absorption of sunlight and improve the energy conversion efficiency and open-circuit voltage of the device. alfa-chemistry.com

Conjugated Polymers : The Stille coupling reaction is a powerful tool for polymerization. This compound can be envisioned as a monomer in the synthesis of novel conjugated polymers. By reacting it with a suitable di-halogenated comonomer, polymers incorporating the electron-deficient pyrimidine unit could be synthesized, potentially leading to new materials with interesting electronic and photophysical properties for a range of applications. The synthesis of carbazole–pyrimidine conjugates has already demonstrated how linking electron-donating and electron-accepting moieties can be used to tune material properties. acs.org

The versatility of the chloro and stannyl (B1234572) groups in this compound allows for sequential and site-selective cross-coupling reactions, making it a powerful precursor for the rational design and synthesis of complex π-conjugated molecules and polymers for the next generation of advanced materials.

Q & A

Basic: What are the standard synthesis protocols for 4-Chloro-2-(tributylstannyl)pyrimidine, and how is purity validated?

Methodological Answer:

The synthesis typically involves palladium-catalyzed stannylation of 4-chloro-2-iodopyrimidine or direct substitution of a halogen atom with tributylstannane under inert conditions. Controlled copolymerization methods (as seen in analogous systems) emphasize temperature control (0–60°C) and stoichiometric ratios of stannyl reagents . Purity validation requires:

- GC-MS : To detect residual tributyltin byproducts (common in Stille reactions).

- ¹H/¹³C NMR : Key markers include the pyrimidine ring protons (δ 8.2–8.5 ppm) and tributylstannyl methyl groups (δ 0.8–1.6 ppm) .

- Elemental Analysis : Confirmation of C, H, N, and Sn percentages within ±0.3% theoretical values .

Advanced: How can Stille cross-coupling reactions with this compound be optimized to minimize tributyltin byproducts?

Methodological Answer:

Tributyltin byproduct formation is mitigated through:

- Flow Chemistry : Continuous-flow systems improve mixing efficiency and reduce side reactions by maintaining precise stoichiometric control .

- Catalyst Selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligand additives (e.g., AsPh₃) enhance coupling efficiency, reducing required stannyl reagent excess to ≤1.2 equivalents .

- Post-Reaction Quenching : Use of aqueous KF to precipitate Sn residues, followed by extraction with EtOAc/hexane (3:1) to isolate the desired product .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Perform reactions in fume hoods or gloveboxes to avoid inhalation of volatile tin species .

- Waste Management : Collect Sn-contaminated waste separately in sealed containers for professional disposal to prevent environmental contamination .

Advanced: How can researchers resolve contradictions in reported reactivity under varying catalytic conditions?

Methodological Answer:

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase nucleophilic substitution rates but may deactivate Pd catalysts. Compare reactivity in DMF vs. THF using kinetic studies (UV-Vis monitoring at 300–400 nm) .

- Oxidative Additive Screening : Additives like CuI or LiCl can alter reaction pathways. Design a DoE (Design of Experiments) matrix to test combinatorial effects .

- Theoretical Modeling : DFT calculations (e.g., Gaussian 16) assess transition-state energies to explain regioselectivity differences in aryl vs. alkyl coupling partners .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹¹⁹Sn NMR : Directly confirms the Sn-C bond (δ 50–150 ppm for tributylstannyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Expect [M+H]⁺ at m/z 467.12 (C₁₆H₃₂ClN₂Sn⁺) with isotopic Sn patterns .

- X-Ray Crystallography : Resolves steric effects of the tributylstannyl group on pyrimidine ring planarity (analogous structures show dihedral angles <10°) .

Advanced: How does the electronic structure influence regioselectivity in Pd-catalyzed couplings?

Methodological Answer:

- Hammett Parameters : The electron-withdrawing Cl substituent at C4 increases pyrimidine ring electrophilicity, favoring coupling at C2. Compare σₚ values (-Cl: +0.23) to predict reactivity .

- Steric Maps : Molecular dynamics simulations (e.g., Schrödinger Suite) reveal that tributylstannyl bulkiness directs coupling to less hindered positions.

- Competitive Experiments : Perform parallel reactions with 4-Cl vs. 4-H analogs; quantify yields via HPLC to establish electronic vs. steric dominance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.